Fosphenytoin (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

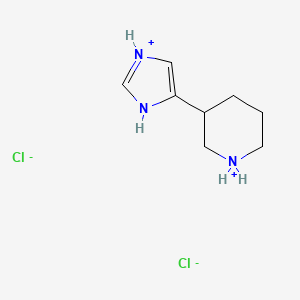

Fosphenytoin (disodium) is a water-soluble prodrug of phenytoin, which is used primarily as an anticonvulsant. It is marketed under the brand name Cerebyx and is administered intravenously or intramuscularly to treat convulsive status epilepticus and to prevent and treat seizures during neurosurgery . Fosphenytoin was developed to overcome the limitations of phenytoin, such as poor water solubility and the potential for local tissue damage when administered intravenously .

Preparation Methods

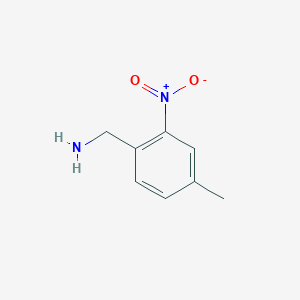

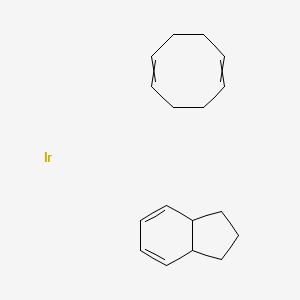

The synthesis of fosphenytoin (disodium) involves several steps. Initially, 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione is converted to 3-chloromethylphenytoin. This intermediate is then reacted with silver dibenzylphosphonate to form a diester. The benzyl groups in the diester are cleaved by catalytic hydrogenation, and the resulting product is converted to the disodium salt using sodium hydroxide solution . Industrial production methods often involve similar steps but may use different reagents or conditions to optimize yield and purity .

Chemical Reactions Analysis

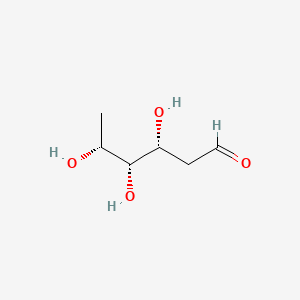

Fosphenytoin (disodium) undergoes several types of chemical reactions, including hydrolysis and phosphorylation. The hydrolysis of fosphenytoin results in the formation of phenytoin, phosphate, and formaldehyde . The phosphorylation reaction involves the conversion of fosphenytoin to phenytoin by phosphatases in the blood and various organs, primarily the liver . Common reagents used in these reactions include water and phosphatases, and the major product formed is phenytoin .

Scientific Research Applications

Fosphenytoin (disodium) has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage generalized convulsive status epilepticus and to prevent and treat seizures during neurosurgery . Additionally, fosphenytoin is used in research to study the pharmacokinetics and safety of antiepileptic drugs . Its water solubility and rapid conversion to phenytoin make it a valuable tool for investigating the mechanisms of seizure control and the effects of antiepileptic drugs on the central nervous system .

Mechanism of Action

Fosphenytoin (disodium) exerts its effects by being converted to phenytoin in the body. Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It blocks frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels, thereby limiting repetitive firing of action potentials . This mechanism helps to stabilize neuronal membranes and prevent the spread of seizure activity .

Comparison with Similar Compounds

Fosphenytoin (disodium) is often compared with phenytoin, its active metabolite. While both compounds are used to treat seizures, fosphenytoin has several advantages over phenytoin, including better water solubility and a lower risk of local tissue damage when administered intravenously . Other similar compounds include carbamazepine and valproate, which are also used as anticonvulsants . fosphenytoin’s unique properties, such as its rapid conversion to phenytoin and its suitability for intravenous and intramuscular administration, make it a valuable alternative to these other anticonvulsants .

Properties

Molecular Formula |

C16H13N2Na2O6P |

|---|---|

Molecular Weight |

406.24 g/mol |

IUPAC Name |

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate |

InChI |

InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2 |

InChI Key |

GQPXYJNXTAFDLT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)

![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)

![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)

![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)

![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)